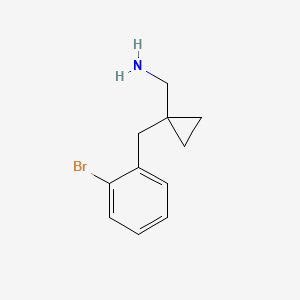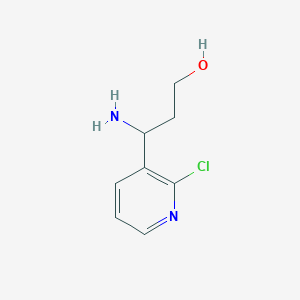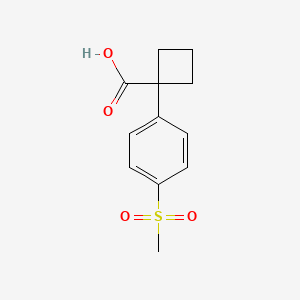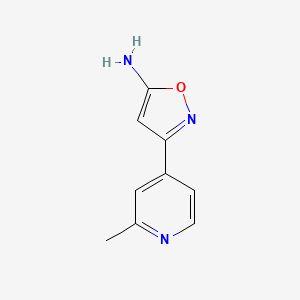![molecular formula C14H16O2 B13596011 4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)
4-{Spiro[3.3]heptan-1-yl}benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Spiro[3.3]heptan-1-yl}benzoicacid is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in various chemical contexts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Spiro[3.3]heptan-1-yl}benzoicacid typically involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, followed by hydrolysis of the intermediate vinamidinium salts . This method provides a modular approach to creating spiro[3.3]heptane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}benzoicacid undergoes various chemical reactions, including:
Oxidation: The spirocyclic structure can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Applications De Recherche Scientifique
4-{Spiro[3.3]heptan-1-yl}benzoicacid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Its potential as a bioisostere of benzene allows for the design of novel pharmaceuticals with improved properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}benzoicacid involves its ability to mimic the properties of benzene. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene, affecting various biochemical pathways . This mimicry can lead to the modulation of enzyme activity, receptor binding, and other molecular interactions.
Comparaison Avec Des Composés Similaires
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Comparison: 4-{Spiro[3.3]heptan-1-yl}benzoicacid is unique due to its non-coplanar exit vectors, which distinguish it from other saturated benzene bioisosteres . This structural feature allows it to mimic mono-, meta-, and para-substituted benzene rings, providing versatility in drug design and other applications.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
4-spiro[3.3]heptan-3-ylbenzoic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)11-4-2-10(3-5-11)12-6-9-14(12)7-1-8-14/h2-5,12H,1,6-9H2,(H,15,16) |
Clé InChI |
GTZNYLZRASIZCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC2C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)




![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)

![[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)

![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)


